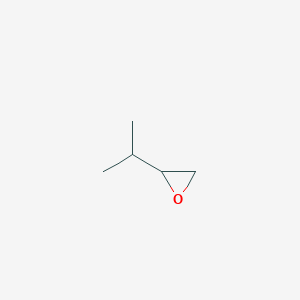

1,2-Epoxy-3-methylbutane

Description

Properties

IUPAC Name |

2-propan-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYZXWIIUPKFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892512 | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-14-8 | |

| Record name | 2-(1-Methylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted mechanism where the peracid oxygen attacks the electron-deficient double bond, forming an oxonium ion intermediate. Subsequent ring closure yields the epoxide. Typical conditions involve:

-

Solvent : Dichloromethane or ethyl acetate

-

Temperature : 0–25°C

-

Molar ratio : 1:1 (alkene to peracid)

-

Reaction time : 4–12 hours

| Starting Material | Peracid Used | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 3-Methyl-1-butene | mCPBA | 20 | 85 | 92 |

| 3-Methyl-1-butene | Peracetic acid | 25 | 78 | 88 |

Advantages : High selectivity, mild conditions.

Limitations : Peracids are hazardous and require careful handling.

Chlorohydrin Process

The chlorohydrin method, historically significant in industrial epoxide production, involves a two-step sequence: halogenation of the alkene followed by base-induced cyclization. While less favored today due to environmental concerns, it remains relevant for large-scale synthesis.

Stepwise Procedure

-

Chlorination : 3-Methyl-1-butene reacts with chlorine gas in aqueous medium to form 3-chloro-2-methyl-1-butanol.

-

Dehydrohalogenation : Treatment with sodium hydroxide eliminates HCl, forming the epoxide.

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cl₂, H₂O | 40°C, 2 hr | 70 |

| 2 | NaOH | 60°C, 1 hr | 65 |

Advantages : Scalability, cost-effectiveness.

Limitations : Generates halogenated waste, low atom economy.

Catalytic Epoxidation with Hydrogen Peroxide

Recent advances emphasize greener methodologies, such as titanium silicalite (TS-1)-catalyzed epoxidation using hydrogen peroxide. This method, adapted from allyl alcohol epoxidation, offers high efficiency and reduced environmental impact.

Reaction Parameters

-

Catalyst : TS-1, Ti-Beta, or Ti-MCM-41

-

Oxidant : 30% H₂O₂

-

Solvent : Methanol or ethanol

-

Temperature : 10–20°C

| Catalyst | H₂O₂ Conversion (%) | Epoxide Selectivity (%) | Reaction Time (hr) |

|---|---|---|---|

| TS-1 | 98 | 100 | 5 |

| Ti-Beta | 92 | 95 | 6 |

| Ti-MCM-41 | 88 | 90 | 7 |

Mechanistic Insight : The titanium center in TS-1 activates H₂O₂, facilitating oxygen transfer to the alkene. The confined pore structure of microporous catalysts like TS-1 enhances selectivity by restricting side reactions.

Advantages : Solvent recyclability, minimal by-products.

Limitations : Catalyst cost and potential deactivation.

Comparative Analysis of Methods

The choice of method depends on scale, safety, and sustainability requirements:

| Method | Yield (%) | Environmental Impact | Cost | Scalability |

|---|---|---|---|---|

| Percarboxylic Acid | 85 | Moderate | High | Lab-scale |

| Chlorohydrin | 65 | High | Low | Industrial |

| Catalytic H₂O₂ | 98 | Low | Medium | Pilot-scale |

Key Trends :

Chemical Reactions Analysis

Types of Reactions: 1,2-Epoxy-3-methylbutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols.

Reduction: Reduction reactions can open the epoxide ring to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products Formed:

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted alcohols or ethers

Scientific Research Applications

Chemical Synthesis

1,2-Epoxy-3-methylbutane serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized in the development of drugs due to its ability to participate in nucleophilic substitutions and ring-opening reactions. This allows for the modification of biologically active molecules.

- Agrochemicals : The compound is involved in synthesizing pesticides and herbicides, enhancing the efficacy of these agricultural products.

Biochemical Research

In biochemical studies, this compound acts as a reagent for modifying biomolecules. Its applications include:

- Protein Modification : The compound can selectively modify amino acids within proteins, aiding in the study of protein function and structure.

- Genetic Studies : Research has indicated that epoxides can induce mutations; thus, this compound is valuable for studying mutagenic properties and mechanisms of action in various biological systems .

Industrial Applications

The industrial relevance of this compound includes:

- Polymer Production : It is used in producing epoxy resins and polymers, which are critical materials in coatings, adhesives, and composite materials.

- Chemical Manufacturing : The compound acts as a stabilizer for chlorinated solvents and is involved in producing other industrial chemicals .

Safety and Toxicology Studies

Research into the safety profile of this compound has been extensive:

- Toxicological Studies : Investigations have shown that exposure to this compound can lead to various health effects, including mutagenicity and carcinogenicity in laboratory animals. For instance, two-year inhalation studies revealed evidence of carcinogenic activity in male Fischer 344/N rats exposed to this compound .

- Regulatory Considerations : Due to its potential health risks, regulatory agencies monitor its use closely. Understanding its toxicological profile is essential for safe handling and application in industrial settings.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-methylbutane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including ring-opening reactions, which are fundamental to its applications in synthesis and research .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Epoxides

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 1438-14-8 | C₅H₁₀O | 86.13 | 75.3 | 0.815 | -12 |

| 1,2-Butylene oxide | 106-88-7 | C₄H₈O | 72.12 | ~63–65* | 0.826 | -15 |

| 2,3-Epoxybutane (cis/trans) | 3266-23-7 | C₄H₈O | 72.12 | ~60–62* | 0.830 | -20 |

Key Observations :

- Branching : The methyl group in this compound increases its molecular weight and boiling point compared to linear epoxides like 1,2-Butylene oxide.

- Flammability : All three compounds exhibit low flash points, necessitating stringent handling protocols .

Reactivity and Chemical Behavior

Epoxides are highly reactive due to their strained three-membered ring. Substituents influence reactivity:

- This compound : The methyl group introduces steric hindrance, slowing nucleophilic attack at the adjacent carbon. This selectivity is exploited in pharmaceutical synthesis to control regiochemistry .

- 1,2-Butylene oxide : Lacks branching, enabling faster ring-opening reactions. Commonly used in polymer crosslinking and surfactant production .

- 2,3-Epoxybutane : The internal epoxide position reduces steric effects but increases electronic strain, leading to distinct polymerization pathways .

Table 3: Hazard Classifications and Exposure Guidelines

| Compound | UN Number | Packaging Group | Odor Threshold (ppm) | AEGL-1 (1 hr, ppm)* |

|---|---|---|---|---|

| This compound | 1993 | II | Not reported | Not established |

| 1,2-Butylene oxide | 3022 | II | 0.15 | 5.0 |

*AEGL-1 (Acute Exposure Guideline Level-1): Threshold for mild, reversible effects .

Critical Notes:

- 1,2-Butylene oxide has well-characterized exposure limits, while this compound’s toxicity profile remains less defined, emphasizing the need for caution in handling .

Biological Activity

1,2-Epoxy-3-methylbutane (C5H10O) is a cyclic ether with notable biological activity, primarily studied for its mutagenic and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including toxicity, mutagenicity, and potential health effects.

This compound is an epoxide compound characterized by a three-membered cyclic ether structure. It is highly reactive due to the strained ring, making it a potent alkylating agent. Its reactivity enables it to interact with nucleophiles in biological systems, leading to various biological effects.

Inhalation Studies

Research has demonstrated significant toxicological effects associated with inhalation exposure to this compound:

- Survival Rates : In a study involving B6C3F1 mice exposed to varying concentrations (0, 50, or 100 ppm) for 6 hours daily over 102 weeks, survival rates showed a marked decrease in high-dose female mice after week 86, with only 9 out of 50 surviving at termination .

- Pathological Findings : Mice exhibited non-neoplastic nasal changes such as inflammation and hyperplasia of the nasal epithelium. Notably, a single squamous-cell papilloma was identified in a male mouse exposed to the highest concentration .

Genetic Mutagenicity

This compound has been classified as a mutagenic compound:

- Mutagenicity Tests : It has been shown to induce SOS repair activity in Salmonella typhimurium and produce streptomycin-resistant mutants in Klebsiella pneumoniae .

- Lymphoma Cell Studies : Weakly positive results for inducing mutations were observed in L5178Y mouse lymphoma cells .

Long-Term Exposure Studies

A long-term study indicated that chronic exposure to high concentrations of this compound led to significant health issues:

- Animal Models : In studies where rats were exposed to high doses (up to 600 ppm), inflammatory changes in the nasal mucosa and elevated white blood cell counts were noted. Some rats exhibited pronounced growth retardation .

| Study | Organism | Exposure Duration | Concentration | Key Findings |

|---|---|---|---|---|

| Dunnick et al. (1988) | Mice | 102 weeks | 0, 50, 100 ppm | Reduced survival in high-dose females; nasal papilloma observed |

| Sikov et al. (1981) | Rats | 13 weeks | Up to 600 ppm | Inflammatory changes; growth retardation |

Environmental Impact and Atmospheric Reactions

The atmospheric oxidation kinetics of this compound have also been explored:

Q & A

Q. How can the molecular weight of 1,2-Epoxy-3-methylbutane be determined experimentally?

The molecular weight (C₅H₁₀O, 86.13 g/mol) can be verified using mass spectrometry (MS) combined with gas chromatography (GC-MS) for purity assessment. Calibration with known standards and isotopic pattern analysis ensures accuracy. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve signals from the oxirane ring and methyl branching .

Q. What methods are recommended for synthesizing this compound in a laboratory setting?

The compound is typically synthesized via epoxidation of 3-methyl-1-butene using peracids (e.g., mCPBA) under controlled temperature (0–5°C) to minimize side reactions. Reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the epoxide .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show that the compound is prone to hydrolysis in aqueous acidic or basic environments. Storage recommendations include inert atmospheres (argon/nitrogen), anhydrous solvents (e.g., THF), and temperatures below –20°C. Degradation products (e.g., diols) can be quantified via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in ring-opening reactions (e.g., nucleophilic vs. electrophilic pathways) may arise from solvent polarity, catalyst choice, or trace impurities. Systematic replication studies should:

- Compare reaction outcomes in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Use high-purity substrates (validated by GC-MS).

- Apply kinetic analysis (e.g., Eyring plots) to differentiate mechanistic pathways. Conflicting data should be reconciled through peer-reviewed reproducibility frameworks .

Q. What experimental design principles apply to optimizing this compound’s enantioselective synthesis?

Chiral resolution requires asymmetric catalysts (e.g., Jacobsen’s salen-Co complexes) and precise control of:

- Temperature gradients (to minimize racemization).

- Solvent dielectric constants (to stabilize transition states).

- Stoichiometric ratios of oxidizing agents. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry, with statistical validation (e.g., ANOVA) to assess significance of parameter adjustments .

Q. How can this compound be integrated into polymer research as a monomer?

The compound’s strained oxirane ring enables ring-opening polymerization (ROP) using Lewis acid catalysts (e.g., Sn(Oct)₂). Key parameters include:

- Monomer-to-initiator ratios (M/I) to control molecular weight.

- Reaction time/temperature to balance conversion vs. side reactions.

- Post-polymerization characterization via GPC, DSC (for Tg analysis), and MALDI-TOF for end-group identification. Comparative studies with analogous epoxides (e.g., 1,2-epoxybutane) highlight steric effects of the methyl group on reactivity .

Methodological Notes

- Data Analysis : Use multivariate regression to correlate reaction conditions (e.g., pH, temperature) with yield/stereoselectivity. Open-source tools like R or Python’s SciPy suite enable robust statistical modeling .

- Safety Protocols : Handle this compound in fume hoods with PPE (nitrile gloves, goggles). Toxicity data (e.g., LD₅₀) should be sourced from authoritative databases like PubChem or TOXNET .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.